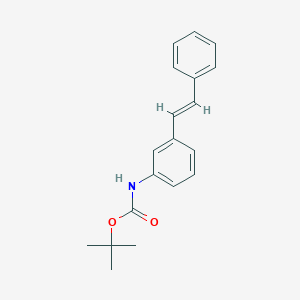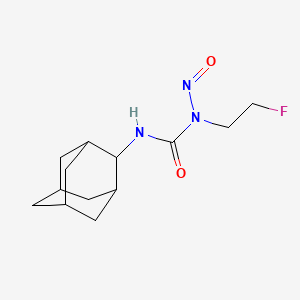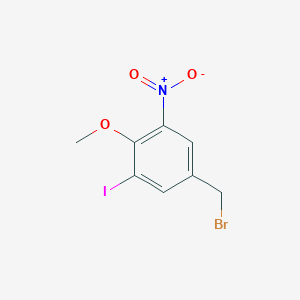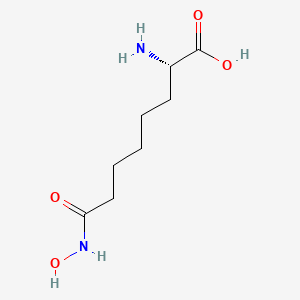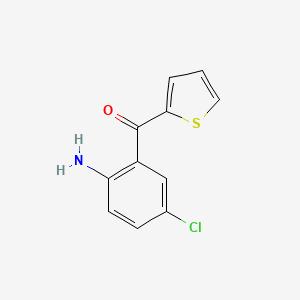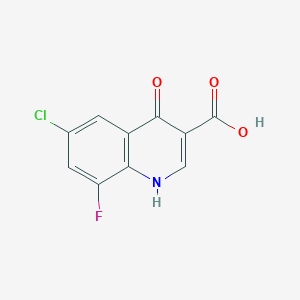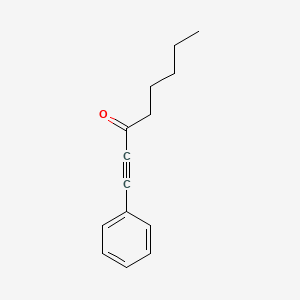
1-Octyn-3-one, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyn-3-one, 1-phenyl- is an organic compound with the molecular formula C14H16O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octyn-3-one, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an appropriate ketone under specific conditions. For example, the reaction of phenylacetylene with 1-octyn-3-ol in the presence of a catalyst such as cuprous bromide and paraformaldehyde in dioxane can yield 1-Octyn-3-one, 1-phenyl- .
Industrial Production Methods: Industrial production of 1-Octyn-3-one, 1-phenyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyn-3-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 1-Octyn-3-one, 1-phenyl- to its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted alkynes or alkenes.
Aplicaciones Científicas De Investigación
1-Octyn-3-one, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which 1-Octyn-3-one, 1-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
1-Octyn-3-ol: A related compound with similar chemical properties but different functional groups.
Oct-1-en-3-one: Another alkyne with a similar structure but different reactivity and applications
Uniqueness: 1-Octyn-3-one, 1-phenyl- is unique due to its specific combination of an alkyne and a phenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in scientific research.
Propiedades
Número CAS |
62059-61-4 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-phenyloct-1-yn-3-one |
InChI |
InChI=1S/C14H16O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10H2,1H3 |
Clave InChI |
BPPAZYIIOUNGMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)
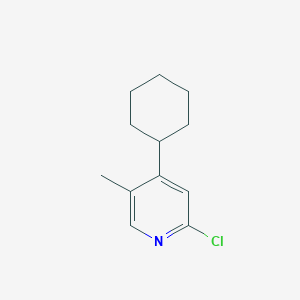
![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15202642.png)
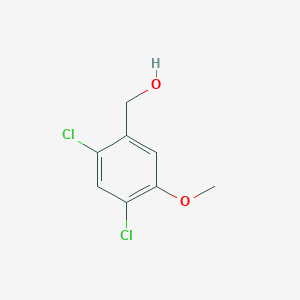
![10-Iodonaphtho[1,2-b]benzofuran](/img/structure/B15202655.png)

